7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one
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Overview
Description
7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is a chemical compound known for its unique structure and properties. It is a member of the oxepane family, characterized by a seven-membered ring containing an oxygen atom. The compound’s structure includes two isopropyl groups and two methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diisopropylamine as a nucleophile, which reacts with suitable electrophiles to form the oxepane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the oxepane ring into more saturated forms.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxepane compounds.
Scientific Research Applications
Chemistry
In chemistry, 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying ring strain and reactivity in cyclic compounds.
Biology
The compound’s potential biological activity is of interest in research related to enzyme inhibition and receptor binding. Its structure allows for interactions with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers investigate its effects on cellular pathways and its ability to modulate biological processes, which could lead to new treatments for diseases.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites and modulate the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
10-epi-γ-Eudesmol: A sesquiterpene alcohol with a similar ring structure but different functional groups.
Uniqueness
7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is unique due to its specific combination of isopropyl and methyl groups on the oxepane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61716-09-4 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
7,7-dimethyl-5,6-di(propan-2-yl)oxepan-2-one |
InChI |
InChI=1S/C14H26O2/c1-9(2)11-7-8-12(15)16-14(5,6)13(11)10(3)4/h9-11,13H,7-8H2,1-6H3 |
InChI Key |
MBDATLPOHRTAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)OC(C1C(C)C)(C)C |
Origin of Product |
United States |
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